2-(1-NAPHTHYL)-2-OXOETHYL 2-[(2-FURYLCARBONYL)AMINO]ACETATE
Beschreibung
2-(1-NAPHTHYL)-2-OXOETHYL 2-[(2-FURYLCARBONYL)AMINO]ACETATE is an organic compound that features a naphthyl group, a furoyl group, and an ester linkage
Eigenschaften
Molekularformel |
C19H15NO5 |
|---|---|
Molekulargewicht |
337.3 g/mol |
IUPAC-Name |
(2-naphthalen-1-yl-2-oxoethyl) 2-(furan-2-carbonylamino)acetate |
InChI |
InChI=1S/C19H15NO5/c21-16(15-8-3-6-13-5-1-2-7-14(13)15)12-25-18(22)11-20-19(23)17-9-4-10-24-17/h1-10H,11-12H2,(H,20,23) |
InChI-Schlüssel |
FEQBPTLYHBZIDF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)COC(=O)CNC(=O)C3=CC=CO3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)COC(=O)CNC(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-NAPHTHYL)-2-OXOETHYL 2-[(2-FURYLCARBONYL)AMINO]ACETATE typically involves the reaction of 1-naphthylacetic acid with 2-furoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the naphthylacetic acid to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly can be considered to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-NAPHTHYL)-2-OXOETHYL 2-[(2-FURYLCARBONYL)AMINO]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of naphthylacetic acid and furoic acid.
Reduction: Formation of 2-(1-Naphthyl)-2-hydroxyethyl (2-furoylamino)acetate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(1-NAPHTHYL)-2-OXOETHYL 2-[(2-FURYLCARBONYL)AMINO]ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(1-NAPHTHYL)-2-OXOETHYL 2-[(2-FURYLCARBONYL)AMINO]ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The ester linkage allows for hydrolysis, releasing active components that can exert biological effects. The naphthyl and furoyl groups contribute to the compound’s ability to interact with hydrophobic and aromatic regions of proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Naphthyl)-2-oxoethyl acetate
- 2-(1-Naphthyl)-2-oxoethyl (2-thiophenylamino)acetate
- 2-(1-Naphthyl)-2-oxoethyl (2-pyrrolylamino)acetate
Uniqueness
2-(1-NAPHTHYL)-2-OXOETHYL 2-[(2-FURYLCARBONYL)AMINO]ACETATE is unique due to the presence of both naphthyl and furoyl groups, which provide distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
